

Tribromosalan discovery and historical use.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4',5-Tribromosalicylanilide*

Cat. No.: *B1683021*

[Get Quote](#)

An In-Depth Technical Guide to the Discovery, Utility, and Toxicity of Tribromosalan

Executive Summary

Tribromosalan (3,4',5-tribromosalicylanilide) represents a compelling case study in the history of antimicrobial agent development. Initially lauded for its potent broad-spectrum activity, it was widely integrated into consumer products as a germicide. However, its utility was ultimately eclipsed by the discovery of severe photosensitizing effects, leading to significant skin disorders in users. This guide provides a comprehensive technical overview of tribromosalan, from its chemical synthesis and mechanism of action to the clinical and regulatory events that culminated in its prohibition from cosmetic products. For researchers in drug development and toxicology, the story of tribromosalan serves as a critical lesson in the complexities of photochemical toxicity and the importance of rigorous post-market surveillance.

Part 1: The Genesis of Tribromosalan

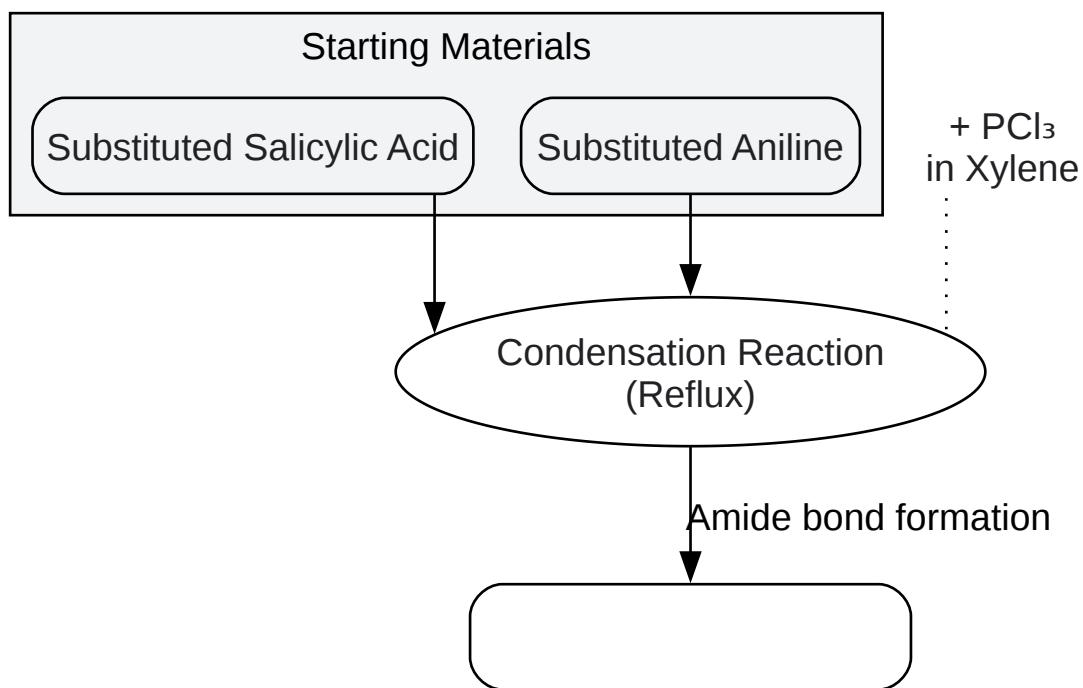
The mid-20th century saw a surge in the development of synthetic antimicrobial agents to combat infection and improve public hygiene, building on the legacy of pioneers like Joseph Lister who first implemented antiseptic principles in surgery.^[1] Within this context, the salicylanilides, a class of compounds derived from salicylic acid and aniline, emerged as promising candidates due to their significant biological activity.^[2]

Chemical Identity and Synthesis

Tribromosalan is a halogenated salicylanilide, a derivative with bromo-substituents at the C-3 and C-5 positions of the salicylate ring and at the C-4 position of the anilide ring.^[3] Its chemical

properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of Tribromosalan


Property	Value	Source(s)
IUPAC Name	3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide	[3] [4]
CAS Number	87-10-5	[3] [4]
Molecular Formula	C ₁₃ H ₈ Br ₃ NO ₂	[4] [5]
Molecular Weight	449.92 g/mol	[3] [4] [5]
Synonyms	3,4',5-Tribromosalicylanilide, Temasept IV, Trisanil, Diaphene	[3] [4] [6]
Appearance	White solid	[7] (by analogy with similar compounds)

The synthesis of salicylanilides, including tribromosalan, is typically achieved through the condensation of a substituted salicylic acid with a substituted aniline.[\[8\]](#)[\[9\]](#) The use of phosphorus trichloride in a solvent like xylene is a common method to facilitate this amide bond formation.[\[8\]](#)

This protocol describes a general method for the synthesis of salicylanilide derivatives, from which tribromosalan can be derived by selecting the appropriate starting materials (3,5-dibromosalicylic acid and 4-bromoaniline).

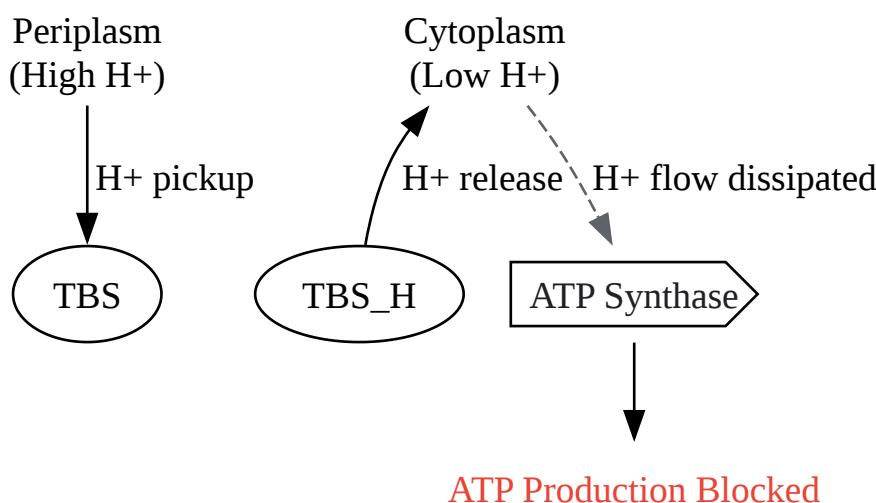
- **Reactant Preparation:** In a dry reaction vessel, dissolve 1.0 equivalent of the selected salicylic acid derivative (e.g., 3,5-dihalosalicylic acid) in anhydrous xylene.
- **Amine Addition:** Add 1.0 equivalent of the chosen aniline derivative (e.g., 4-haloaniline) to the solution.

- Condensation: While stirring, slowly add 0.5 equivalents of phosphorus trichloride (PCl_3) to the mixture. The PCl_3 acts as a dehydrating and activating agent for the carboxylic acid, facilitating the nucleophilic attack by the aniline.
- Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the crude product and quench any remaining PCl_3 .
- Purification: Filter the resulting solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified salicylanilide.
- Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of salicylanilides.

Part 2: The Era of Application


Following its discovery, tribromosalan's potent antimicrobial properties led to its widespread adoption. It was incorporated as an active ingredient in a variety of consumer and medical products.

Mechanism of Antimicrobial Action

Salicylanilides exert their antimicrobial effects primarily by disrupting the bacterial cell's energy metabolism. They act as protonophores, which are lipid-soluble molecules that shuttle protons across biological membranes.

- Proton Motive Force (PMF) Dissipation: Salicylanilides embed in the bacterial cytoplasmic membrane. They pick up a proton from the exterior (periplasm), diffuse across the membrane, and release the proton into the cytoplasm. This process short-circuits the proton gradient (Proton Motive Force) that bacteria use to generate ATP.[\[10\]](#)
- Uncoupling of Electron Transport: By dissipating the PMF, salicylanilides uncouple the electron transport chain from ATP synthesis. The cell continues to consume oxygen at a high rate but fails to produce sufficient ATP to survive.[\[10\]](#)
- Inhibition of Efflux Pumps: Some studies suggest that salicylanilides can also inhibit bacterial efflux pumps, which are responsible for expelling antibiotics from the cell. This can lead to synergistic effects when combined with other antibiotics.[\[10\]](#)

More recent research has also identified that tribromosalan can inhibit $\text{I}\kappa\text{B}\alpha$ phosphorylation, which suppresses the NF- κB signaling pathway, a key regulator of inflammatory and immune responses.[\[11\]](#) This anti-inflammatory action may have contributed to its perceived effectiveness in medicated soaps.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Evolution of Antisepsis: A Historical Review | WoundSource [woundsource.com]
- 2. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tribromosalan [webbook.nist.gov]
- 5. Compound: TRIBROMSALAN (CHEMBL24944) - ChEMBL [ebi.ac.uk]
- 6. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triclosan - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Antimicrobial Activity of Salicylanilide Derivatives. II [jstage.jst.go.jp]

- 9. Synthesis and antimicrobial activity of salicylanilide derivatives. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Tribromosalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Tribromosalan discovery and historical use.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683021#tribromosalan-discovery-and-historical-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com